Several synthetic routes have been explored for 2-(Pyrrolidin-1-yl)phenol. One common approach utilizes the Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and a boronic acid. In this context, 2-(Pyrrolidin-1-yl)phenol can be synthesized by reacting pyrrolidine with 2-hydroxybenzaldehyde and a suitable boronic acid. []
For example, 2-(Pyrrolidin-1-yl)phenol reacts with benzil, 5-bromosalicylaldehyde, and ammonium acetate to yield a tetra-substituted imidazole derivative. [] This imidazole derivative, in turn, readily forms complexes with transition metals such as cobalt, nickel, copper, manganese, and zinc. []
Another example involves the reaction of 2-(Pyrrolidin-1-yl)phenol with ethyl cyanoacetate in the presence of 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, leading to the formation of (E)-ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate. []
Anti-cancer agents: 2-(Pyrrolidin-1-yl)phenol derivatives have shown promising anti-tumor activity against rhabdomyosarcoma cells. Specifically, 17-[2-(pyrrolidin-1-yl)ethyl]-aminno-17-demethoxygeldanamycin, a geldanamycin analog, exhibits potent inhibition of tumor cell growth and motility. []
Melanin-concentrating hormone receptor 1 (MCHr1) antagonists: 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, derived from 2-(Pyrrolidin-1-yl)phenol, is an orally efficacious MCHr1 antagonist that has demonstrated potential for treating obesity. []
Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitors: Macrocyclic compounds such as 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518) and (9E)-15-(2-(pyrrolidin-1-yl)ethoxy)-7,12,25-trioxa-19,21,24-triaza-tetracyclo[18.3.1.1(2,5).1(14,18)]hexacosa-1(24),2,4,9,14(26),15,17,20,22-nonaene (SB1578), containing the 2-(Pyrrolidin-1-yl)ethoxy moiety, exhibit potent JAK2/FLT3 inhibitory activity and are being investigated for the treatment of myelofibrosis, lymphoma, and rheumatoid arthritis. [, ]
Kv7.2 (KCNQ2) channel modulators: (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252) is a potent, brain-penetrant K(v)7.2 channel inhibitor, highlighting the potential of 2-(Pyrrolidin-1-yl)phenol derivatives in modulating ion channel activity. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6